SCH-202676 bromhydrate

Vue d'ensemble

Description

SCH 202676 is a reversible inhibitor of both agonist and antagonist binding to diverse G protein-coupled receptors (GPCRs). It blocks the binding of radiolabeled ligands to human opioid, adrenergic, muscarinic, dopaminergic, adenosine, and purinergic receptors. It displays IC50 values of 0.1 to 1.8 µM for modulating ligand binding. SCH 202676 may modulate GPCRs via thiol modification.

Applications De Recherche Scientifique

Études sur les récepteurs couplés aux protéines G

Le bromhydrate de SCH-202676 est souvent utilisé dans des études relatives aux récepteurs couplés aux protéines G (RCPG) . Il a été démontré qu'il module la liaison des radioligands à divers RCPG .

Recherche sur les récepteurs aux opiacés

Ce composé inhibe la liaison des agonistes et des antagonistes aux récepteurs μ-, δ- et κ-opiacés humains . Cela le rend précieux dans la recherche sur les récepteurs aux opiacés.

Recherche sur les récepteurs adrénergiques

Le bromhydrate de SCH-202676 inhibe également les récepteurs α- et β-adrénergiques . Cette propriété est utile dans l'étude de ces récepteurs, qui jouent un rôle crucial dans le système cardiovasculaire, entre autres.

Recherche sur les récepteurs muscariniques

Le composé s'est avéré inhiber les récepteurs muscariniques M1 et M2 . Ces récepteurs font partie du système nerveux parasympathique, donc le bromhydrate de SCH-202676 peut être utilisé dans la recherche connexe.

Recherche sur les récepteurs dopaminergiques

Le bromhydrate de SCH-202676 inhibe les récepteurs dopaminergiques D1 et D2

Mécanisme D'action

Target of Action

SCH-202676 hydrobromide is an allosteric modulator of G protein-coupled receptors (GPCRs) and adenosine receptor (AR) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and play a crucial role in many biological processes and pathologies . Adenosine receptors are a class of GPCRs that respond to adenosine, a ubiquitous signaling molecule, and have roles in cardiovascular, immune, and nervous systems .

Mode of Action

SCH-202676 hydrobromide inhibits the binding of both agonists and antagonists to GPCRs . It also inhibits human μ-, δ-, and κ-opioid, α- and β-adrenergic, muscarinic M1 and M2, and dopaminergic D1 and D2 receptors . The modulation is G-protein independent and is both selective and reversible . Some reports indicate thiol modification as the mechanism of inhibition rather than allosteric modulation .

Pharmacokinetics

It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies.

Result of Action

SCH-202676 hydrobromide has been reported to have antiviral activity and inhibits 3CL pro in a time-dependent manner with an IC50 value of 0.655 µM . This suggests that it may have potential therapeutic applications in the treatment of viral infections.

Analyse Biochimique

Biochemical Properties

SCH-202676 hydrobromide is an allosteric modulator of G protein-coupled receptors (GPCRs) and adenosine receptor (AR) . It inhibits the binding of both agonists and antagonists to GPCRs . It also inhibits human μ-, δ-, and κ-opioid, α- and β-adrenergic, muscarinic M1 and M2, and dopaminergic D1 and D2 receptors . Some reports indicate thiol modification as the mechanism of inhibition rather than allosteric modulation .

Cellular Effects

SCH-202676 hydrobromide has been shown to inhibit the binding of both agonists and antagonists to G protein-coupled receptors . This inhibition can influence cell function by disrupting the normal signaling pathways mediated by these receptors. For example, it can affect gene expression and cellular metabolism by altering the activity of GPCRs, which play a central role in the recognition and signal transduction of hormones and neurotransmitters .

Molecular Mechanism

The molecular mechanism of action of SCH-202676 hydrobromide involves its ability to inhibit the binding of both agonists and antagonists to GPCRs . It does this either by binding to an allosteric structural motif that is common to many GPCRs or by modulating an accessory protein that, in turn, regulates GPCR function . This modulation is G-protein independent and is both selective and reversible .

Temporal Effects in Laboratory Settings

The effects of SCH-202676 hydrobromide have been shown to be reversible This suggests that the compound’s effects on cellular function may change over time in laboratory settings

Propriétés

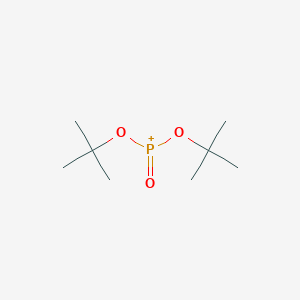

IUPAC Name |

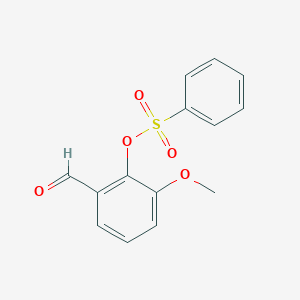

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYGOWVFDGULLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017393 | |

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265980-25-4 | |

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)